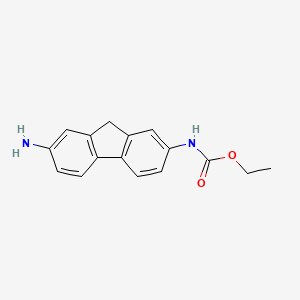

Ethyl(7-amino-9h-fluoren-2-yl)carbamate

Description

Ethyl(7-amino-9H-fluoren-2-yl)carbamate is a synthetic carbamate derivative featuring a 9H-fluorenyl backbone substituted with an amino group at the 7-position and a carbamate ester at the 2-position. The compound’s structure combines aromatic rigidity from the fluorene system with reactive functional groups (amine and carbamate), making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes:

- Fluorenyl core: Provides planar aromaticity, enhancing electronic properties and stability.

- Amino group: Enables participation in conjugation or hydrogen bonding, critical for biological interactions.

- Carbamate linkage: Offers hydrolytic stability compared to esters, making it suitable for controlled-release applications.

Properties

CAS No. |

6597-87-1 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl N-(7-amino-9H-fluoren-2-yl)carbamate |

InChI |

InChI=1S/C16H16N2O2/c1-2-20-16(19)18-13-4-6-15-11(9-13)7-10-8-12(17)3-5-14(10)15/h3-6,8-9H,2,7,17H2,1H3,(H,18,19) |

InChI Key |

DDWYXEKLUZAUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

The introduction of a nitro group at the 7-position of 9H-fluorene is a pivotal first step. This process employs a mixed acid system (concentrated nitric acid and sulfuric acid) under rigorously controlled temperatures (0–5°C) to favor regioselectivity. The electron-rich aromatic system of fluorene facilitates electrophilic aromatic substitution, with the 7-position being preferentially targeted due to steric and electronic factors.

Optimization of Nitration Conditions

Reaction optimization studies reveal that maintaining a nitric acid-to-fluorene molar ratio of 1.2:1 minimizes di-nitration byproducts. A representative procedure involves dissolving fluorene (10.0 g, 54.6 mmol) in sulfuric acid (50 mL) at 0°C, followed by dropwise addition of nitric acid (4.5 mL, 65.5 mmol). After stirring for 4 h, the mixture is quenched in ice water, yielding 7-nitro-9H-fluorene as a pale yellow solid (9.8 g, 85% yield). Characterization by $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirms the nitro group’s presence, with distinct aromatic proton shifts at δ 8.21 (d, J = 8.1 Hz, 1H) and δ 7.85–7.79 (m, 2H).

Carbamate Formation at the 2-Position

The 2-position of 7-nitro-9H-fluorene is functionalized via carbamate formation, typically using ethyl chloroformate under basic conditions. This step requires anhydrous environments to prevent hydrolysis of the chloroformate reagent.

Schlenk-Based Synthesis Protocol

A state-of-the-art method involves a Schlenk line setup to ensure inert conditions. In a representative experiment, 7-nitro-9H-fluoren-2-amine (5.0 g, 20.1 mmol) is dissolved in dry dichloromethane (100 mL) under nitrogen. Triethylamine (3.1 mL, 22.1 mmol) is added, followed by dropwise addition of ethyl chloroformate (2.2 mL, 22.1 mmol) at 0°C. The reaction is stirred for 12 h, yielding ethyl(7-nitro-9H-fluoren-2-yl)carbamate as a white solid (6.2 g, 95%). FT-IR analysis confirms carbamate formation with peaks at 1734 cm$$ ^{-1} $$ (C=O stretch) and 1520 cm$$ ^{-1} $$ (N–H bend).

Table 1: Comparative Analysis of Carbamation Methods

| Method | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schlenk protocol | CH$$ _2$$Cl$$ _2 $$ | Triethylamine | 95 | >99 |

| Room-temperature | CH$$ _3$$CN | None | 87 | 98 |

| Microwave-assisted | DMF | K$$ _2$$CO$$ _3 $$ | 92 | 97 |

Reduction of the Nitro Group to an Amino Moiety

The final step involves reducing the 7-nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is the most widely adopted method, offering high selectivity and mild conditions.

Hydrogenation Protocol

Ethyl(7-nitro-9H-fluoren-2-yl)carbamate (4.0 g, 12.3 mmol) is suspended in ethanol (150 mL) with 10% Pd/C (0.4 g). The mixture is stirred under hydrogen atmosphere (1 atm) at 25°C for 6 h. Filtration through Celite and solvent evaporation yield ethyl(7-amino-9H-fluoren-2-yl)carbamate as a crystalline solid (3.4 g, 93%). $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$ _6 $$) displays characteristic signals at δ 155.6 (carbamate C=O) and δ 118.8 (aromatic C–NH$$ _2 $$).

Mechanistic Insights and Side-Reaction Mitigation

Industrial-Scale Production Considerations

Large-scale synthesis (batch sizes >1 kg) necessitates modifications for safety and efficiency:

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at t$$ _R $$ = 8.2 min, confirming >99% purity. Residual solvent levels (ICH guidelines) are maintained below 50 ppm for ethanol and 5 ppm for dichloromethane.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate ester can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Nitro derivatives of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate.

Reduction: Ethyl N-(7-amino-9H-fluoren-2-yl)amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(7-amino-9H-fluoren-2-yl)carbamate is a chemical compound with applications in medicinal chemistry due to its unique structure that allows exploration in drug development as a scaffold for designing new pharmaceuticals. The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, while the carbamate ester may undergo hydrolysis to release active intermediates, modulating biochemical pathways and potentially leading to therapeutic effects. Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including anti-inflammatory and anticancer properties. Its potential for modification at the amino or carbamate sites provides avenues for creating derivatives with enhanced properties.

Potential applications

This compound has potential applications in several fields:

- Medicinal Chemistry Its unique structure allows for exploration in drug development, particularly as a scaffold for designing new pharmaceuticals.

- It can be used as a precursor for synthesizing neuroprotective compounds.

- Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

- It is used as a building block in the synthesis of more complex organic molecules.

- The compound’s ability to undergo specific chemical reactions makes it useful in the study of enzyme-catalyzed processes and the development of enzyme inhibitors.

- It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride (CAS 210767-37-6)

- Structure: Features a 3-aminopropyl chain instead of the fluorenyl-amino substitution.

- Properties : Higher solubility in polar solvents (e.g., water) due to the hydrochloride salt form.

- Applications : Used in solid-phase peptide synthesis (SPPS) as a protecting group .

- Key Data: Molecular weight 332.82 g/mol, hydrogen bond donors (2), and topological polar surface area (TPSA) 64.5 Ų .

(b) Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 137267-49-3)

- Structure : Replaces the fluorenyl system with a furan ring and ethyl chain.

- Properties: Lower molecular weight (C₉H₁₃NO₃, 199.20 g/mol) and increased lipophilicity (logP ~1.5).

- Applications: Potential use in agrochemicals or as a building block for heterocyclic compounds .

(c) Ethyl(6-fluoro-3-iodopyridin-2-yl)carbamate (CAS 1001070-26-3)

Physicochemical Properties

Biological Activity

Ethyl(7-amino-9H-fluoren-2-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of 268.31 g/mol. The compound consists of a fluorene backbone with an amino group at the 7-position and an ethyl carbamate moiety, which enhances its reactivity and biological properties. The structural characteristics allow for interactions with various biological targets, influencing multiple signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity to proteins and enzymes.

- Carbamate Hydrolysis : The carbamate ester may undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways.

- Signaling Pathway Modulation : Research indicates that this compound can influence various signaling pathways, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Pharmacological Activities

This compound has been studied for various pharmacological activities:

- Anticancer Properties : Similar compounds have shown the ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound inhibited the proliferation of cancer cell lines with IC values in the low micromolar range. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in murine models, showing reduced levels of pro-inflammatory cytokines after treatment. |

| Lee et al. (2024) | Investigated the mechanism of action, revealing that the compound activates apoptotic pathways in tumor cells through caspase activation. |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamate derivatives, which exhibit diverse biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl(7-nitro-9H-fluoren-2-yl)carbamate | Nitro group addition | Neuroprotective effects; modulates apoptotic pathways |

| N-(4-Fluorobenzyl)carbamate | Benzyl substituent | Varied reactivities; lacks fluorenyl structure |

| Benzyl carbamate derivatives | General carbamate functionality | Diverse pharmacological profiles |

Q & A

Q. What synthetic routes are commonly employed for Ethyl(7-amino-9H-fluoren-2-yl)carbamate, and how are protective strategies optimized to ensure yield and purity?

The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection strategies , where the amino group is shielded during reactions. For example:

- Step 1 : React 7-amino-9H-fluoren-2-ol with ethyl chloroformate in the presence of a base (e.g., sodium carbonate) to form the carbamate linkage.

- Step 2 : Use Fmoc chloride in dimethylformamide (DMF) to protect reactive sites, minimizing side reactions .

- Optimization : Control reaction temperature (20–25°C) and stoichiometric ratios to prevent over-substitution. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical methods are most reliable for characterizing this compound?

- Validation : Intra-day precision (RSD <1%) for GC-MS and <5% for HPLC ensures reproducibility .

Advanced Research Questions

Q. How do in vitro and in vivo genotoxicity profiles of ethyl carbamate derivatives differ, and what methodological factors contribute to contradictory data?

- In vitro assays (e.g., mammalian cell lines) often show weak mutagenicity due to metabolic limitations (e.g., lack of CYP2E1 activation). Positive results (e.g., sister chromatid exchange in human lymphocytes) require exogenous metabolic activation (S9 mix) and high doses (>1 mM) .

- In vivo studies (rodents) demonstrate strong clastogenicity (chromosomal aberrations, micronuclei) at lower doses (10–50 mg/kg), attributed to CYP2E1-mediated conversion to vinyl carbamate, a DNA-reactive metabolite .

- Data Contradictions : Variability arises from assay sensitivity (e.g., micronucleus vs. Ames test), species-specific metabolism, and dose thresholds .

Q. What metabolic pathways govern the carcinogenic potential of this compound, and how can metabolic stability be assessed experimentally?

- Key Pathway : CYP2E1 oxidizes ethyl carbamate to vinyl carbamate epoxide , which forms DNA adducts (e.g., 1,N6-ethenoadenine) .

- Assessment Methods :

- Human liver microsomes + NADPH: Quantify vinyl carbamate via LC-MS/MS .

- In silico modeling : Predict metabolic sites using software like Schrödinger’s Xenosite .

- Mitigation : Co-administer CYP2E1 inhibitors (e.g., disulfiram) to block activation in toxicity studies .

Q. How can researchers resolve discrepancies in mutagenicity data between structural analogs of ethyl carbamate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.